

Spectroscopic Profile of 4-Bromo-3-methylbenzoic Acid: A Technical Guide

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Compound of Interest

Compound Name: 4-Bromo-3-methylbenzoic acid

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This technical guide provides a comprehensive overview of the spectroscopic data for **4-Bromo-3-methylbenzoic acid** (CAS No: 7697-28-1), a compound of interest in organic synthesis and medicinal chemistry. The following sections detail its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data, offering a foundational resource for compound characterization and quality control.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an essential technique for elucidating the molecular structure of organic compounds. The proton (^1H) and carbon-13 (^{13}C) NMR data provide detailed information about the electronic environment of the hydrogen and carbon atoms within the molecule, respectively.

^1H NMR Spectral Data

The ^1H NMR spectrum of **4-Bromo-3-methylbenzoic acid** is expected to show distinct signals for the aromatic protons and the methyl group protons. The chemical shifts are influenced by the substitution pattern on the benzene ring.

Proton Assignment	Chemical Shift (δ) ppm	Multiplicity	Integration
-COOH	~10-13	Singlet (broad)	1H
Aromatic H (position 6)	~7.9	Doublet	1H
Aromatic H (position 5)	~7.6	Doublet of Doublets	1H
Aromatic H (position 2)	~7.8	Singlet	1H
-CH ₃	~2.4	Singlet	3H

Note: Predicted values based on typical chemical shifts for similar structures. The exact values can vary based on solvent and concentration.

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule.

Carbon Assignment	Chemical Shift (δ) ppm
-COOH	~170-172
Aromatic C-Br	~125
Aromatic C-CH ₃	~139
Aromatic C-COOH	~130
Aromatic CH (position 2)	~132
Aromatic CH (position 5)	~134
Aromatic CH (position 6)	~130
-CH ₃	~20-22
Note: Predicted values based on typical chemical shifts for substituted benzoic acids. [1]	

Experimental Protocol: NMR Spectroscopy

A standard protocol for acquiring NMR spectra of a solid organic compound like **4-Bromo-3-methylbenzoic acid** is as follows:

- Sample Preparation: Weigh approximately 5-10 mg of the solid **4-Bromo-3-methylbenzoic acid**.[\[2\]](#)
- Dissolution: Dissolve the sample in 0.7 - 1.0 mL of a suitable deuterated solvent (e.g., Deuterated Chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆)) in a small vial.
[\[2\]](#) The choice of solvent can affect the chemical shifts.
- Transfer: If any solid remains undissolved, filter the solution or carefully transfer the supernatant to a clean NMR tube.[\[2\]](#) The solution should be clear and free of particulate matter.[\[2\]](#)
- Acquisition: Place the NMR tube in the spectrometer. Acquire the ¹H NMR spectrum, followed by the ¹³C NMR spectrum. A decoupling experiment is typically performed for the ¹³C spectrum to simplify it to single lines for each unique carbon atom.[\[2\]](#)

- Referencing: The chemical shifts are typically referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS) at 0.00 ppm.[\[2\]](#)

Infrared (IR) Spectroscopy

FTIR spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The spectrum for **4-Bromo-3-methylbenzoic acid** will show characteristic bands for the carboxylic acid and the substituted aromatic ring.

IR Spectral Data

Vibrational Mode	Frequency (cm ⁻¹)	Intensity
O-H stretch (Carboxylic Acid)	3300-2500	Broad
C-H stretch (Aromatic)	3100-3000	Medium
C=O stretch (Carboxylic Acid)	1710-1680	Strong
C=C stretch (Aromatic)	1600-1450	Medium-Strong
C-O stretch (Carboxylic Acid)	1320-1210	Strong
O-H bend (Carboxylic Acid)	1440-1395	Medium
C-Br stretch	680-515	Medium-Strong

Note: These are typical ranges for the assigned functional groups.

Information from an ATR-IR spectrum of **4-Bromo-3-methylbenzoic acid** has been noted.[\[3\]](#)

Experimental Protocol: IR Spectroscopy

The following outlines a common method for obtaining an IR spectrum of a solid sample.

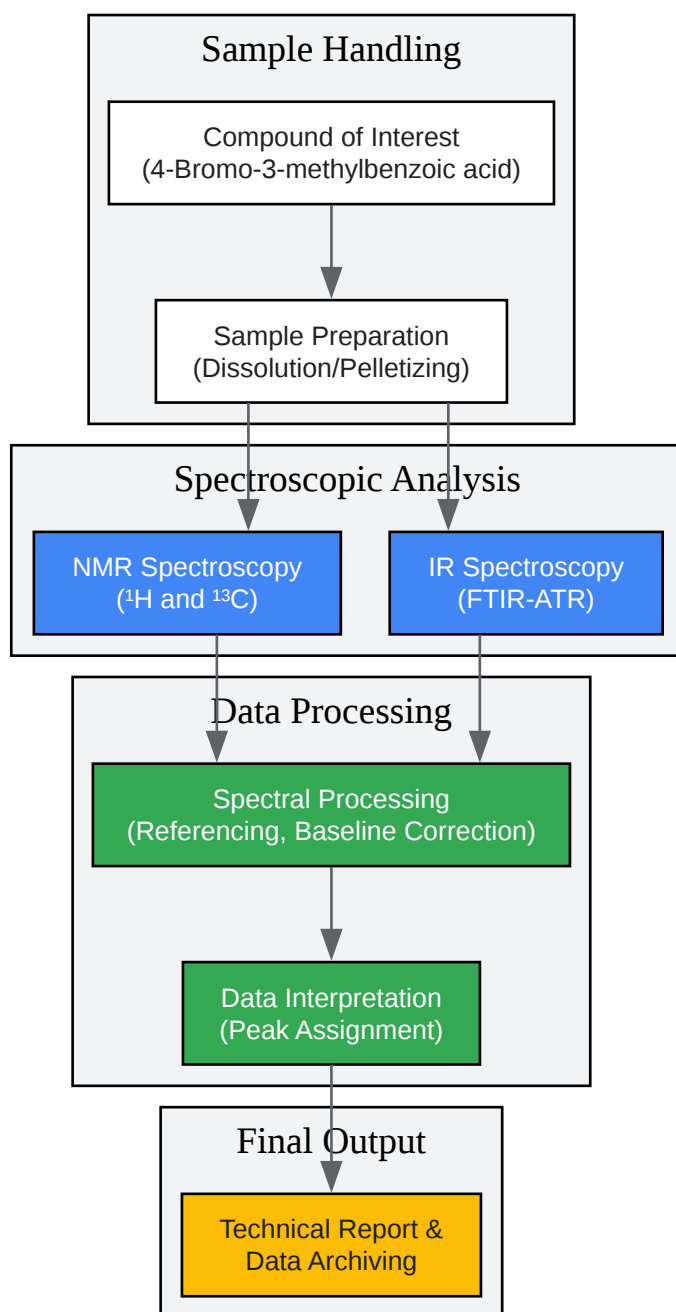
Method: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

This technique is often preferred for its simplicity and minimal sample preparation.[\[4\]](#)

- Instrument Preparation: Ensure the ATR crystal (commonly diamond) is clean. Record a background spectrum of the empty crystal.[\[4\]](#)
- Sample Application: Place a small amount of the solid **4-Bromo-3-methylbenzoic acid** powder directly onto the ATR crystal.[\[4\]](#) Apply pressure using the built-in clamp to ensure good contact between the sample and the crystal.
- Data Acquisition: Collect the infrared spectrum, typically in the range of 4000 cm^{-1} to 400 cm^{-1} .[\[2\]](#) The instrument's software will ratio the sample spectrum against the background to produce the final transmittance or absorbance spectrum.[\[4\]](#)
- Cleaning: After the measurement, clean the crystal surface thoroughly.

Visualization of Spectroscopic Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound.



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